Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-
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Overview
Description
N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multistep reactions. One common method includes:
Cross-Coupling Reaction: The initial step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition Reaction: Propargylamine is then added to the obtained acetylenes to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to form the imidazopyrazine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopyrazine core.
Substitution: Substitution reactions, particularly at the nitrogen and carbon positions, are common for functionalizing the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups to the imidazopyrazine core .
Scientific Research Applications
N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its diverse biological activities.
Pyrrolopyrazine: Another class of compounds with significant biological activities.
Uniqueness
N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
787590-79-8 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-20-18-19-22-13-16(23(19)12-11-21-18)15-9-5-6-10-17(15)24-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21) |
InChI Key |
SJFZVOBLXIHNQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
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